Cas no 2138824-84-5 (2-(2-Bromoethenyl)-1,3-dimethoxybenzene)

2-(2-Bromoethenyl)-1,3-dimethoxybenzene 化学的及び物理的性質
名前と識別子
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- 2-(2-bromoethenyl)-1,3-dimethoxybenzene
- 2138824-84-5
- EN300-802224
- 2-(2-Bromoethenyl)-1,3-dimethoxybenzene
-
- インチ: 1S/C10H11BrO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-7H,1-2H3/b7-6+
- InChIKey: XMZCYWCDVAMCIV-VOTSOKGWSA-N
- SMILES: Br/C=C/C1C(=CC=CC=1OC)OC
計算された属性
- 精确分子量: 241.99424g/mol
- 同位素质量: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 3.6
2-(2-Bromoethenyl)-1,3-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802224-1.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
Enamine | EN300-802224-2.5g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 | |
Enamine | EN300-802224-5.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 5.0g |
$2235.0 | 2025-02-21 | |
Enamine | EN300-802224-0.05g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
Enamine | EN300-802224-0.5g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
Enamine | EN300-802224-10.0g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 10.0g |
$3315.0 | 2025-02-21 | |
Enamine | EN300-802224-0.25g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
Enamine | EN300-802224-0.1g |
2-(2-bromoethenyl)-1,3-dimethoxybenzene |
2138824-84-5 | 95.0% | 0.1g |
$678.0 | 2025-02-21 |
2-(2-Bromoethenyl)-1,3-dimethoxybenzene 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(2-Bromoethenyl)-1,3-dimethoxybenzeneに関する追加情報
Comprehensive Overview of 2-(2-Bromoethenyl)-1,3-dimethoxybenzene (CAS No. 2138824-84-5): Properties, Applications, and Industry Insights
2-(2-Bromoethenyl)-1,3-dimethoxybenzene (CAS No. 2138824-84-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated aromatic derivative features a unique molecular structure combining a bromoethenyl group with dimethoxybenzene, making it valuable for synthetic applications. The compound's CAS registry number 2138824-84-5 ensures precise identification in chemical databases and regulatory documentation.
Recent studies highlight the growing demand for halogenated benzene derivatives like 2-(2-Bromoethenyl)-1,3-dimethoxybenzene in drug discovery programs. Its electron-rich aromatic system and reactive bromoalkene moiety enable diverse transformations, particularly in Suzuki-Miyaura cross-coupling reactions—a trending topic in green chemistry discussions. Researchers are exploring its potential as a building block for OLED materials, aligning with the global push for energy-efficient display technologies.
The compound's physicochemical properties warrant special consideration: With a molecular weight of 243.09 g/mol and characteristic UV absorption peaks (typically 270-290 nm), it serves as a valuable analytical reference standard. Laboratories frequently search for "2-(2-Bromoethenyl)-1,3-dimethoxybenzene synthesis" and "CAS 2138824-84-5 solubility," reflecting practical research needs. Current data suggests moderate solubility in organic solvents like DCM and THF, but limited water compatibility—a crucial factor for process chemistry optimization.
In the context of structure-activity relationship (SAR) studies, this compound's dimethoxy substitution pattern mimics natural product scaffolds, answering frequent queries about "bioactive aromatic compounds." The bromovinyl group offers strategic advantages for click chemistry applications, a hot topic in drug delivery system research. Patent analyses reveal increasing use of 2138824-84-5 in developing kinase inhibitor candidates, particularly for oncology targets.
Quality control protocols for CAS No. 2138824-84-5 emphasize HPLC purity verification (typically ≥95%) and NMR spectral characterization. The scientific community shows growing interest in "2-Bromoethenyl benzene derivatives stability" as evidenced by literature citations. Proper storage under inert atmosphere at -20°C maintains the compound's integrity, addressing common handling questions from industrial users.
From an environmental perspective, the compound's persistence and biodegradability profile aligns with sustainable chemistry initiatives—a major focus area in 2024. Computational chemistry studies utilizing molecular docking simulations frequently employ this scaffold due to its balanced lipophilicity (predicted LogP ~3.2), making it relevant to AI-driven drug discovery platforms.
The global market for functionalized bromoaromatics like 2-(2-Bromoethenyl)-1,3-dimethoxybenzene is projected to grow at 6.8% CAGR through 2030, driven by pharmaceutical R&D expansion. Analytical techniques including LC-MS and GC-MS are essential for characterizing this compound, as noted in recent publications about "advanced analytical methods for brominated compounds."
Innovative applications continue to emerge, particularly in material science where the compound's conjugated π-system shows promise for conductive polymer development. This addresses frequent searches about "organic electronic materials precursors." The compound's regioselective reactivity also makes it valuable for constructing heterocyclic frameworks—a key focus in medicinal chemistry forums.
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